6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an isobutyl group, a methanesulfonyl group, and a carboxylic acid group attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency. The industrial production methods are designed to minimize waste and reduce environmental impact while maximizing output .
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-4,6-dimethoxypyrimidine: Similar in structure but with methoxy groups instead of isobutyl and carboxylic acid groups.
4,6-Dimethoxy-2-methanesulfonylpyrimidine: Another related compound with different substituents on the pyrimidine ring
Uniqueness
6-Isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H14N2O4S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
6-(2-methylpropyl)-2-methylsulfonylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-6(2)4-7-5-8(9(13)14)12-10(11-7)17(3,15)16/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
DWIRLJZDCFLVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC(=N1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
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